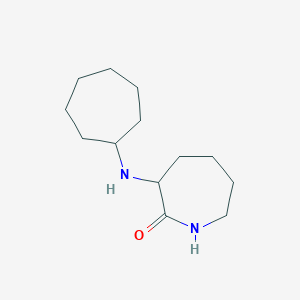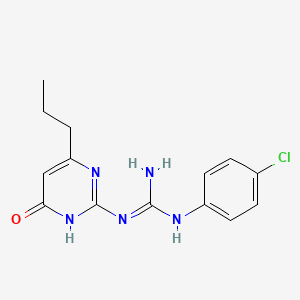
3-(cycloheptylamino)-2-azepanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cycloheptylamino)-2-azepanone is a cyclic amine, which is also known as C7-azepanone. It is a seven-membered lactam ring that contains a primary amine and a carbonyl group. This compound has gained significant attention in recent years due to its unique structure and potential applications in various fields. In
作用機序
The mechanism of action of 3-(cycloheptylamino)-2-azepanone is not fully understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and inhibit their activity. This mechanism of action has been proposed for the potential use of this compound in the treatment of Alzheimer's disease, which is characterized by the accumulation of metal ions in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it has been reported that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This inhibition of enzyme activity may contribute to the potential therapeutic effects of this compound in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(cycloheptylamino)-2-azepanone in lab experiments is its unique structure, which allows for the synthesis of various functional materials. This compound can also be easily synthesized using commercially available starting materials and catalysts, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the research and development of 3-(cycloheptylamino)-2-azepanone. One potential direction is the further investigation of its potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is the synthesis of new functional materials using this compound as a building block. Additionally, the development of new synthetic methods for the synthesis of this compound may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, this compound is a unique compound that has potential applications in various fields, including medicinal chemistry, polymer science, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound may lead to new discoveries and potential applications in the future.
合成法
The synthesis of 3-(cycloheptylamino)-2-azepanone can be achieved through various methods, including the reaction of cycloheptylamine with cyclic anhydrides or lactones. The most commonly used method for the synthesis of this compound is the reaction of cycloheptylamine with ε-caprolactone. The reaction is carried out in the presence of a catalyst, such as stannous octoate or zinc chloride, under reflux conditions. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
3-(cycloheptylamino)-2-azepanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, polymer science, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In polymer science, this compound has been used as a monomer for the synthesis of various polymers, such as polyamides and polyurethanes. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks.
特性
IUPAC Name |
3-(cycloheptylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13-12(9-5-6-10-14-13)15-11-7-3-1-2-4-8-11/h11-12,15H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNXMOVIQFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)


![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)